4-{[(1-methyl-1H-benzimidazol-2-yl)methyl]amino}benzoic acid
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Overview
Description
4-{[(1-methyl-1H-benzimidazol-2-yl)methyl]amino}benzoic acid is a compound with the molecular formula C16H15N3O2 and a molecular weight of 281.31 g/mol . This compound features a benzimidazole moiety, which is a significant pharmacophore in medicinal chemistry due to its diverse biological activities . The benzimidazole nucleus is known for its structural similarity to naturally occurring nucleotides, allowing it to interact with biological systems effectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1-methyl-1H-benzimidazol-2-yl)methyl]amino}benzoic acid typically involves the condensation of 1-methyl-1H-benzimidazole with 4-aminobenzoic acid under specific reaction conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-{[(1-methyl-1H-benzimidazol-2-yl)methyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can modify the benzimidazole ring or the benzoic acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can produce a variety of functionalized benzimidazole derivatives .
Scientific Research Applications
4-{[(1-methyl-1H-benzimidazol-2-yl)methyl]amino}benzoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-{[(1-methyl-1H-benzimidazol-2-yl)methyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The benzimidazole moiety can bind to DNA grooves, interfering with DNA replication and transcription processes . This interaction can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells . Additionally, the compound may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-{[(1-methyl-1H-benzimidazol-2-yl)methyl]amino}benzoic acid include:
Uniqueness
What sets this compound apart from these similar compounds is its specific structural configuration, which may confer unique biological activities and chemical reactivity. The presence of the 1-methyl-1H-benzimidazole moiety linked to the benzoic acid through a methylamino group provides distinct properties that can be leveraged in various scientific and industrial applications .
Properties
IUPAC Name |
4-[(1-methylbenzimidazol-2-yl)methylamino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-19-14-5-3-2-4-13(14)18-15(19)10-17-12-8-6-11(7-9-12)16(20)21/h2-9,17H,10H2,1H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCFJSLTGOSGBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CNC3=CC=C(C=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30357771 |
Source
|
Record name | 4-{[(1-Methyl-1H-benzimidazol-2-yl)methyl]amino}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30357771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
328559-27-9 |
Source
|
Record name | 4-{[(1-Methyl-1H-benzimidazol-2-yl)methyl]amino}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30357771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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